REACTION_CXSMILES
|
C[O:2][C:3]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:6]([O:7]C)=[C:5]([CH3:13])[C:4]=1[CH2:14][Cl:15].[N+]([O-])([O-])=O.[Ce+4].[NH4+].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>C(#N)C.O>[Cl:15][CH2:14][C:4]1[C:3](=[O:2])[C:10]([CH3:11])=[C:9]([CH3:12])[C:6](=[O:7])[C:5]=1[CH3:13] |f:1.2.3.4.5.6.7|
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Name
|
|
Quantity
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0.8 g
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Type
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reactant
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Smiles
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COC1=C(C(=C(OC)C(=C1C)C)C)CCl
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+4].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (100 mL and 50 mL)
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Type
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EXTRACTION
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Details
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The combined extract
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
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Details
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the solvent was removed under reduced pressure
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Type
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ADDITION
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Details
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50 mL of water was added to the residue
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (50 mL)
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Type
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WASH
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Details
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The extract was washed with saturated NaCl solution (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The extract dried over magnesium sulfate
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Name
|
|
Type
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product
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Smiles
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ClCC=1C(C(=C(C(C1C)=O)C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |